![molecular formula C9H12S B2423803 1-Phenylpropane-1-thiol CAS No. 76877-93-5](/img/structure/B2423803.png)
1-Phenylpropane-1-thiol
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Overview
Description
1-Phenylpropane-1-thiol, also known as 1-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S . It has a molecular weight of 152.26 . The compound is characterized by a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end .
Synthesis Analysis
1-Phenylpropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of sodium hydrosulfide with unhindered alkyl halides . Another method uses thiourea as a nucleophilic sulfur source producing alkylisothiouronium salts which are then hydrolyzed to thiols .Molecular Structure Analysis
The molecular structure of 1-Phenylpropane-1-thiol consists of a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end . The InChI code for this compound is 1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 .Chemical Reactions Analysis
Thiols, including 1-Phenylpropane-1-thiol, are known to undergo various chemical reactions. They can be prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .Physical And Chemical Properties Analysis
1-Phenylpropane-1-thiol is a clear, colorless liquid at room temperature . It has a molecular weight of 152.26 . It is slightly less dense than water, with a density of about 0.86 g/cm3 at 20°C .Scientific Research Applications
Plasmonic Probes and Chiral Nanoparticles
Chirality—the property of having a non-superimposable mirror image—is a captivating topic in science. Chiral nanoparticles, including those derived from 1-phenylpropane-1-thiol, exhibit unique chiroptical properties. Plasmonic effects arise from collective oscillations of free electrons in nanostructures, allowing light confinement at nanoscales. Researchers synthesize nanoparticles and impart chirality to them, leading to increased chiroptical interactions. These chiral nanoparticles find applications in biological and pharmaceutical industries, serving as plasmonic probes .
Ligand Exchange Reactions on Gold Nanoclusters
1-Phenylpropane-1-thiol can participate in ligand exchange reactions with gold nanoclusters. By replacing existing ligands, functionalities such as chirality (even in initially achiral nanoclusters), size transformation, phase transfer, and the addition of fluorescence or biological labels can be achieved. These modified nanoclusters have applications in sensing, imaging, and drug delivery .
Future Directions
While specific future directions for 1-Phenylpropane-1-thiol were not found in the search results, research into the properties and potential applications of similar compounds, such as propylbenzene, continues . This includes exploring its synthesis, uses, health hazards, disposal, and potential for future research .
properties
IUPAC Name |
1-phenylpropane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSFRBEJWLNKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpropane-1-thiol |
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